1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride
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Description
1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C20H22ClF3N2OS and its molecular weight is 430.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Antidepressant and Nootropic Agents : A study focused on the synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones, highlighting the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent, suggesting its use for developing potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Antimicrobial and Antitubercular Activities : Research on pyrimidine-azetidinone analogues has shown significant antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis, indicating the compound's potential in designing antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).
Antimicrobial Activity : Novel Schiff base and azetidinone derivatives have been synthesized and screened for their antibacterial activity, showing effectiveness against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents (Vashi & Naik, 2004).
Anti-inflammatory, Analgesic, and Anticonvulsant Activities : The synthesis of compounds based on 4,6-dimethoxy-5-(heterocycles)benzofuran, derived from visnagin, has shown significant anti-inflammatory, analgesic, and anticonvulsant activities, suggesting the potential for developing therapeutic agents with these activities (El-Sawy et al., 2014).
Properties
IUPAC Name |
1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2OS.ClH/c21-20(22,23)16-4-1-14(2-5-16)3-6-19(26)25-12-17(13-25)24-9-7-18-15(11-24)8-10-27-18;/h1-2,4-5,8,10,17H,3,6-7,9,11-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSBILILGDPHBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)CCC4=CC=C(C=C4)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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